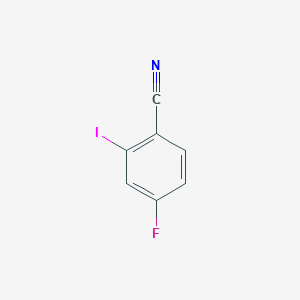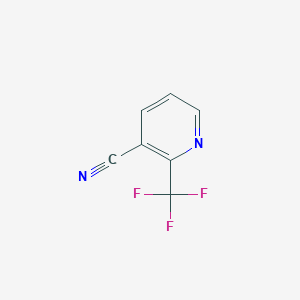![molecular formula C8H12N4O3 B1328943 (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL CAS No. 1186662-39-4](/img/structure/B1328943.png)
(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity Prediction
- Synthesis Techniques and Biological Activity Prediction: One study describes the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazol-5-yl group, similar to the structure . These compounds were synthesized using one-pot condensation and their structures confirmed by various spectroscopic methods. Predictions of their biological activity were also presented (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activities
- Antimicrobial Properties: Another study focused on synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed significant antimicrobial activities. This research highlights the potential of similar structures in antimicrobial applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
- Antimicrobial Activity of Related Compounds: Additionally, the synthesis of novel 1,2,4-oxadiazole derivatives and their strong antimicrobial activity were reported, indicating the potential of these compounds in medical applications (Krolenko, Vlasov, & Zhuravel, 2016).
Antitumor Activities
- Potential in Cancer Treatment: A study synthesized novel bioactive 1,2,4-oxadiazole natural product analogs and tested them for antitumor activity. One compound exhibited potent activity, suggesting a potential role in cancer treatment (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
- Synthesis of Anticancer Agents: Research into synthesizing substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents has been conducted, emphasizing the therapeutic potential of similar structures in oncology (Redda & Gangapuram, 2007).
Enantioselective Synthesis
- Enantioselective Synthesis Routes: A study explored an enantioselective synthesis route to alpha-aminooxy carbonyl compounds, involving pyrrolidine enamine as a substrate, highlighting advanced synthetic methods for these compounds (Momiyama, Torii, Saito, & Yamamoto, 2004).
Properties
IUPAC Name |
[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDQLSPXCATMA-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=NC(=NO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

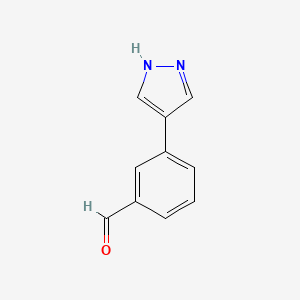
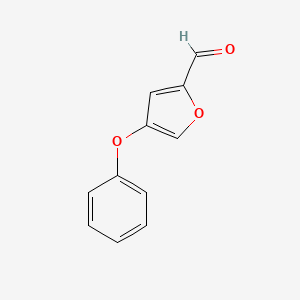




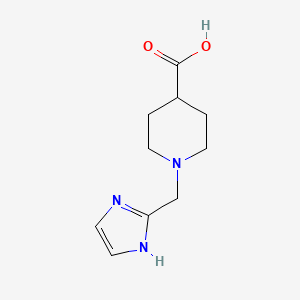

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)
